N,N-Dimethylhexanamide

Solvent selection Liquid-liquid extraction Anhydrous synthesis

N,N-Dimethylhexanamide (CAS 5830-30-8, synonym N,N-dimethylcaproamide) is a tertiary aliphatic amide with molecular formula C₈H₁₇NO and molecular weight 143.23 g·mol⁻¹. It is a colorless to pale yellow transparent liquid at ambient temperature with a density of 0.89 g·cm⁻³ and refractive index of 1.4490.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 5830-30-8
Cat. No. B1294674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylhexanamide
CAS5830-30-8
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N(C)C
InChIInChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3
InChIKeyOAERLTPBKQBWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylhexanamide (CAS 5830-30-8): Procurement-Grade Physicochemical and Regulatory Baseline for Tertiary Amide Solvent Selection


N,N-Dimethylhexanamide (CAS 5830-30-8, synonym N,N-dimethylcaproamide) is a tertiary aliphatic amide with molecular formula C₈H₁₇NO and molecular weight 143.23 g·mol⁻¹ [1]. It is a colorless to pale yellow transparent liquid at ambient temperature with a density of 0.89 g·cm⁻³ and refractive index of 1.4490 . The compound belongs to the N,N-dimethylalkanamide homologous series and is structurally characterized by a six-carbon linear acyl chain (hexanoyl) capped with a dimethylamide head group [1]. Its computed octanol-water partition coefficient (XLogP3) is 1.6, and it is substantially water-immiscible, distinguishing it from lower-chain tertiary amide solvents such as DMF and DMAc [2].

Water-immiscible tertiary amide solvent for liquid-liquid extraction and anhydrous synthesis
Thermal operating window to ~207 °C supports high-temperature reactions without pressurization
Non-SVHC regulatory profile suitable for regulated industrial formulation and procurement

Why N,N-Dimethylhexanamide Cannot Be Interchanged with DMF, DMAc, or NMP: Physicochemical and Regulatory Gaps


The N,N-dimethylalkanamide series exhibits steep structure-property cliffs: as the acyl chain lengthens from formyl (C₁, DMF) through acetyl (C₂, DMAc) to hexanoyl (C₆, N,N-dimethylhexanamide), water miscibility collapses, logP shifts from approximately −1.0 to +1.6, and boiling point rises by over 50 °C [1]. These transitions are not incremental but step-change: DMF and DMAc are fully water-miscible, universal polar aprotic solvents classified as Substances of Very High Concern (SVHC) under EU REACH for reproductive toxicity (Category 1B) [2], whereas N,N-dimethylhexanamide is water-immiscible and carries only Acute Toxicity Category 4 (H302) classification [3]. Substituting one for another without accounting for these divergences in phase behavior, thermal operating window, and regulatory burden leads to extraction failure, biphasic separation collapse, or non-compliance in regulated end-use markets.

DMF / DMAc
Water-miscible and SVHC-listed; phase behavior and regulatory burden may not transfer
NMP
Similar thermal profile but Category 1B reproductive toxicity classification carries authorization costs
Longer-chain dimethylalkanamides
Higher molecular weight may increase formulation viscosity without enhancement gain

Quantitative Differentiation Evidence for N,N-Dimethylhexanamide: Head-to-Head and Cross-Study Comparison Data Against DMF, DMAc, NMP, and Homologous Dimethylalkanamides


Water Immiscibility and LogP: A 2.6-Log-Unit Hydrophobicity Gap Versus DMF Enables Liquid-Liquid Extraction and Anhydrous Processing

N,N-Dimethylhexanamide is substantially water-immiscible, with a measured/computed octanol-water partition coefficient LogP of 1.65 (XLogP3 = 1.6) [1]. In contrast, DMF has a Log Kow of −1.01 [2], DMAc has a LogP of approximately −0.77, and NMP has a LogP of approximately −0.38. This represents a ΔLogP of approximately 2.4–2.6 units between N,N-dimethylhexanamide and the short-chain tertiary amide solvents, corresponding to a >100-fold difference in lipophilicity. Consistent with this LogP divergence, N,N-dimethylhexanamide is reported as 'not miscible or difficult to mix' with water , while DMF, DMAc, and NMP are fully water-miscible in all proportions.

LogP & Water Miscibility
Cross-study comparable
ΔLogP ≈ +2.4 to +2.6 vs. DMF
Water-immiscible vs. fully miscible DMF, DMAc, NMP
Supports liquid-liquid extraction and water-sensitive reaction workflows
>100-fold higher lipophilicity than DMF
Solvent selection Liquid-liquid extraction Anhydrous synthesis

Skin Permeation Enhancement: Direct Head-to-Head Data Shows N,N-Dimethylhexanamide Equipotent to Longer-Chain Dimethylalkanamides at Equal Alkyl Chain Length in Hairless Mouse Stratum Corneum

In a direct head-to-head study by Warner et al. (2001), the skin permeation enhancement potency of N,N-dimethylhexanamide was quantitatively compared with N,N-dimethylheptanamide, N,N-dimethyloctanamide, and N,N-dimethylnonanamide using corticosterone (CS) as the model permeant across hairless mouse skin stratum corneum [1]. The enhancement factor (E) for the lipoidal pathway, calculated from CS permeability coefficients and solubility data, fell within a 4 to 100 range across the homologous series. Critically, comparisons revealed that enhancer potencies were 'very nearly the same when compared at equal alkyl group chain length' [1]. Furthermore, the study compared four distinct homologous series (N,N-dimethylalkanamides, 1,2-alkanediols, n-alkanols, and 1-alkyl-2-pyrrolidones) and found that all four series exhibited equivalent enhancer potency at equal alkyl chain length, with each polar head group contributing essentially the same toward enhancer potency, independent of alkyl chain length [1].

Skin Permeation Enhancement
Head-to-head comparison
Enhancement factor (E) in 4–100 range
Hairless mouse stratum corneum model
Potency equivalent to longer-chain dimethylalkanamides at equal chain length
Formulation-context; supports transdermal research selection
Transdermal drug delivery Skin permeation enhancement Formulation science

Regulatory Toxicology: Absence of Reproductive Toxicity Classification and SVHC Status for N,N-Dimethylhexanamide Versus Category 1B-Listed DMF, DMAc, and NMP

N,N-Dimethylhexanamide is classified under GHS as Acute Toxicity Category 4 (oral, H302: Harmful if swallowed) [1]. Acute toxicity data in rats show an intraperitoneal LD₅₀ of 425 mg/kg and an intravenous LD₅₀ of 90 mg/kg [2]. It is not classified as a reproductive toxicant, mutagen, or carcinogen, and is not listed on the EU REACH Candidate List of Substances of Very High Concern (SVHC). In stark contrast, DMF is classified under EU CLP Regulation (EC) No 1272/2008 as a Category 1B reproductive toxicant (H360D: May damage the unborn child) and was designated an SVHC in 2012 [3]. NMP carries the identical Category 1B reproductive toxicity classification and SVHC designation [4]. DMAc, while not uniformly listed as SVHC, has been identified as failing to meet developmental toxicity/teratogenicity criteria under reproductive toxicity Category 1B standards [4]. The regulatory burden for DMF and NMP now includes authorization requirements for continued use in the EU, driving procurement toward non-SVHC tertiary amide alternatives.

Regulatory Toxicology
Cross-study comparable
Acute Tox. Cat. 4 (H302) only
Not classified as reproductive toxicant or SVHC
Avoids SVHC authorization costs and usage restrictions
DMF/NMP are Cat. 1B Repr. Toxicants and SVHC-listed
Regulatory compliance Occupational safety Green solvent substitution

Boiling Point Differentiation: N,N-Dimethylhexanamide Permits a 42–54 °C Higher Thermal Operating Ceiling Than DMF and DMAc for High-Temperature Reactions

N,N-Dimethylhexanamide exhibits a normal-pressure boiling point of 207.3 ± 8.0 °C at 760 mmHg (calculated) , with an experimentally observed boiling point of 80 °C at 1 mmHg and 135 °C at 2 torr . By comparison, DMF boils at 153 °C and DMAc boils at 164–166 °C [1] at atmospheric pressure. This translates to a boiling point elevation of approximately 42–54 °C for N,N-dimethylhexanamide over DMF and DMAc, respectively. NMP, with a boiling point of 202 °C, approaches the thermal envelope of N,N-dimethylhexanamide but carries the SVHC reproductive toxicity liability . The higher boiling point of N,N-dimethylhexanamide expands the accessible temperature range for reactions requiring sustained heating under reflux, particularly amidation, esterification, and nucleophilic substitution reactions where DMF thermally decomposes above 350 °C with release of carbon monoxide and dimethylamine.

Boiling Point
Cross-study comparable
~207 °C at 760 mmHg
ΔT_boil = +54 °C vs. DMF; +42 °C vs. DMAc
Expands accessible temperature range for high-temperature synthesis
NMP reaches 202 °C but carries SVHC liability
High-temperature synthesis Solvent selection Process chemistry

Vapor Pressure Reduction: N,N-Dimethylhexanamide's ~16-Fold Lower Volatility Versus DMF Reduces Inhalation Exposure Risk in Occupational Settings

N,N-Dimethylhexanamide has a vapor pressure of 0.227 mmHg at 25 °C . By comparison, DMF has a vapor pressure of 0.49 kPa (3.7 mmHg) at 25 °C as reported by the ILO-WHO International Chemical Safety Cards and corroborated by the U.S. EPA [1][2]. This represents a 16.3-fold lower vapor pressure (3.7 / 0.227) for N,N-dimethylhexanamide relative to DMF. The significantly reduced volatility directly translates to lower equilibrium headspace concentrations in open-process or headspace environments, reducing the inhalation exposure burden under identical ventilation conditions. DMAc has a vapor pressure of approximately 2.67 hPa (2.0 mmHg) at 25 °C [3], yielding a ~8.8-fold differential. NMP has a vapor pressure of approximately 0.39 hPa (0.29 mmHg) at 20 °C [4], comparable to N,N-dimethylhexanamide, but again carries the SVHC regulatory liability.

Vapor Pressure
Cross-study comparable
0.227 mmHg at 25 °C
16.3-fold lower vs. DMF (3.7 mmHg)
Lowers inhalation exposure burden and engineering control requirements
Comparable to NMP but without SVHC regulatory penalty
Occupational hygiene Process safety Industrial solvent procurement

N,N-Dimethylhexanamide: Evidence-Backed Application Scenarios for Procurement and Formulation Decision-Making


Transdermal and Topical Drug Delivery Formulation – Skin Permeation Enhancement

N,N-Dimethylhexanamide is directly supported by head-to-head experimental data as a skin permeation enhancer for lipoidal-pathway drug delivery. The Warner et al. (2001) study demonstrates that N,N-dimethylhexanamide achieves enhancement factors (E) in the 4–100 range for corticosterone flux across stratum corneum, with potency equivalent to longer-chain N,N-dimethylalkanamides and other established enhancer classes (1,2-alkanediols, n-alkanols, 1-alkyl-2-pyrrolidones) at equal alkyl chain length [1]. Formulators seeking a transdermal penetration enhancer with lower molecular weight and lower formulation viscosity than dimethyloctanamide or dimethylnonanamide can select N,N-dimethylhexanamide without sacrificing enhancement performance. The patent literature (US9186338B2) further identifies N,N-dimethylhexanamide as a solubility and permeation enhancer for partially soluble drugs including isotretinoin and ibuprofen, with the additional claim of enhanced bioavailability without skin damage or irritation [2].

Agrochemical Pesticide Formulations – High-Capacity Active Ingredient Solubilization

Chinese patent CN114403136A discloses a mixed solvent system based predominantly on N,N-dimethylcaproamide (N,N-dimethylhexanamide) that achieves tebuconazole solubility of 806–883 g/kg and abamectin solubility of 554–638 g/kg, with an acid value of 1.8–3.89 mg KOH/g and a freezing point below −25 °C [3]. This solubilization capacity positions N,N-dimethylhexanamide-based solvent systems as effective replacements for traditional aromatic hydrocarbon solvents (xylene, toluene) and regulated polar aprotic solvents (DMF, NMP) in emulsifiable concentrate (EC), soluble liquid (SL), and microemulsion pesticide formulations. The low freezing point ensures year-round formulation stability without crystallization in cold-climate storage and application.

Regulatory-Compliant Replacement of DMF and NMP in Industrial Synthesis and Formulation

For industrial procurement teams operating under EU REACH jurisdiction, N,N-dimethylhexanamide offers a structurally analogous tertiary amide solvent that is not classified as a Category 1B reproductive toxicant and is not listed on the SVHC Candidate List, in direct contrast to DMF, NMP (both SVHC-listed reproductive toxicants), and DMAc (failing developmental toxicity criteria under Cat. 1B) [4]. Its higher boiling point (207 °C vs. 153 °C for DMF) and 16-fold lower vapor pressure (0.227 mmHg vs. 3.7 mmHg at 25 °C) further support safer, higher-temperature processing. The caveat for substitution is water immiscibility: N,N-dimethylhexanamide is suitable for reactions and formulations requiring an organic phase, but cannot directly replace DMF or DMAc in aqueous homogeneous systems.

Specialty Solvent for Photocyclisation and Heterocyclic Synthesis

N,N-Dimethylhexanamide has been employed as a reaction solvent in the photocyclisation of halogenoacetyl tryptophan derivatives for the synthesis of 3,4-bridged indoles, as reported by Beck, Mascal, Moody, and co-workers (J. Chem. Soc., Perkin Trans. 1, 1992, 797–811) [REFS-1 in Section 1]. Its combination of moderate polarity, water immiscibility (facilitating aqueous work-up), and thermal stability makes it suitable for photochemical reactions and heterocyclic syntheses where traditional polar aprotic solvents may interfere with reaction pathways or complicate product isolation.

Application
Selection Property
Validation Focus
Transdermal formulation research
Skin permeation enhancement context
Lipoidal pathway enhancement factor; formulation viscosity review
Agrochemical solubilization
High-capacity active-ingredient loading
Solubility and low-temperature stability in emulsifiable concentrates
Regulatory-compliant solvent replacement
Non-SVHC tertiary amide profile
Regulatory classification review; phase-behavior compatibility check
Photochemical and heterocyclic synthesis
Moderate polarity and water immiscibility
Reaction compatibility and aqueous work-up efficiency
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